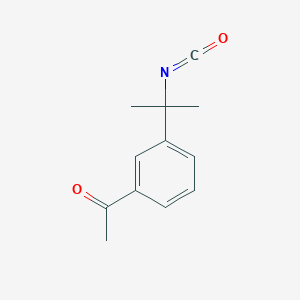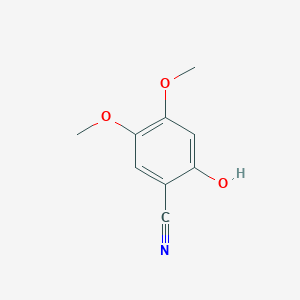
Br(CH2)11Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-bromododecane-12-chloride (Br(CH₂)₁₁Cl) is an organic halide with a twelve-carbon chain, where one end is substituted with a bromine atom and the other end with a chlorine atom. This compound is a member of the alkyl halides family and is often used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Free Radical Halogenation: One common method to prepare 1-bromododecane-12-chloride involves the free radical halogenation of dodecane.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 1,12-dibromododecane with a chloride ion source, such as sodium chloride (NaCl), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 1-bromododecane-12-chloride often involves large-scale halogenation processes, where dodecane is reacted with bromine and chlorine under controlled conditions to ensure selective substitution at the terminal positions .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 1-bromododecane-12-chloride can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: This compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), or ammonia (NH₃) in solvents like ethanol or DMSO.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or dimethyl sulfoxide (DMSO).
Major Products
Substitution: Alcohols, amines, or other substituted alkanes depending on the nucleophile used.
Elimination: Alkenes such as dodecene.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action for 1-bromododecane-12-chloride in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination . The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromododecane: Similar structure but lacks the chlorine atom, making it less versatile in dual functionalization reactions.
1-chlorododecane: Similar structure but lacks the bromine atom, which affects its reactivity and selectivity in certain reactions.
1,12-dibromododecane: Contains two bromine atoms, making it more reactive in substitution reactions but less selective in dual functionalization.
Uniqueness
1-bromododecane-12-chloride is unique due to its dual halogen functionality, allowing for selective reactions at both ends of the carbon chain. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C11H22BrCl |
|---|---|
Poids moléculaire |
269.65 g/mol |
Nom IUPAC |
1-bromo-11-chloroundecane |
InChI |
InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 |
Clé InChI |
OCLLKSXVNIXXHE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCl)CCCCCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7,8-difluoroimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8349238.png)

![5-(3,3-Diphenylpropanoyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B8349248.png)





![4-[4-(2-Bromoethyl)piperidin-1-yl]-6,7-dimethoxyquinazoline](/img/structure/B8349295.png)

![1-(2,2-difluoroethyl)-1H-[1,2,4]triazole](/img/structure/B8349307.png)



